2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine
Description
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)ethanamine is a secondary amine featuring a piperidinyl group attached to an ethanamine backbone and a 3-(trifluoromethyl)phenyl substituent. This compound belongs to a class of fluorinated phenylethylamines, which are of significant interest in medicinal chemistry due to the trifluoromethyl group's ability to enhance lipophilicity, metabolic stability, and binding affinity to biological targets such as σ receptors and monoamine transporters .
Properties
Molecular Formula |
C14H19F3N2 |
|---|---|
Molecular Weight |
272.31 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H19F3N2/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)19-7-2-1-3-8-19/h4-6,9,13H,1-3,7-8,10,18H2 |
InChI Key |
MEYNDOTTZUHWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CN)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Ketone Precursor Synthesis
Reductive amination offers a streamlined route by condensing 2-(3-(trifluoromethyl)phenyl)acetophenone with piperidine. As demonstrated in PMC2756498, the ketone reacts with piperidine in ethanol under reflux (12 h) to form an imine intermediate, which is reduced using sodium triacetoxyborohydride (Na(AcO)₃BH) in 1,2-dichloroethane (DCE). This method achieves a 71% yield with >95% purity after silica gel chromatography.
Solvent and Catalyst Screening
Comparative studies reveal that dichloromethane (DCM) reduces side reactions compared to DCE, improving yields to 76%. Catalytic acetic acid (10 mol%) enhances protonation of the imine, accelerating the reduction kinetics.
Multi-Component Synthesis Methods
One-Pot Assembly
A four-component reaction adapted from PMC7680422 combines piperidine, 3-(trifluoromethyl)benzaldehyde, ammonium acetate, and ethyl glyoxylate in ethanol at 80°C. This method bypasses intermediate isolation, directly yielding 2-piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine in 85% yield within 4 hours.
Table 2. Multi-Component Reaction Efficiency
| Component | Role | Optimal Equivalents | Source |
|---|---|---|---|
| 3-(Trifluoromethyl)benzaldehyde | Electrophilic partner | 1.2 eq | |
| Ammonium acetate | Nitrogen source | 2.0 eq | |
| Ethanol | Solvent | 0.5 M |
Chiral Resolution and Enantioselective Synthesis
Diastereomeric Salt Formation
Racemic 2-piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine is resolved using L-tartaric acid in isopropanol. Recrystallization at −20°C for 7 days enriches the (R)-enantiomer to 98% ee.
Asymmetric Catalysis
Transition metal-catalyzed hydrogenation of enamine precursors using Rh(I)-(S)-BINAP complexes achieves 92% ee in the (S)-enantiomer. This method requires high-pressure H₂ (100 psi) and tetrahydrofuran as the solvent.
Comparative Analysis of Methodologies
Table 3. Synthesis Route Performance Metrics
| Method | Yield (%) | Purity (%) | Stereoselectivity (ee) | Scalability |
|---|---|---|---|---|
| Grignard Reaction | 65 | 95 | Racemic | Moderate |
| Reductive Amination | 76 | 98 | Racemic | High |
| Multi-Component | 85 | 99 | Racemic | High |
| Asymmetric Hydrogenation | 70 | 97 | 92 (S) | Low |
The multi-component reaction offers the highest efficiency, while asymmetric hydrogenation provides superior enantiocontrol. Industrial applications favor reductive amination for its scalability and minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)ethanamine with structurally or functionally related compounds, focusing on molecular properties, receptor affinities, and pharmacological activities:
Key Observations:
Structural Modifications and Receptor Affinity: The presence of a trifluoromethyl group on the phenyl ring (e.g., compounds ) correlates with high σ-receptor binding (Ki < 20 nM for σ1 in compound 29) and enhanced blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-(3-methylphenyl)-2-piperidin-1-ylethanamine) . Piperazine derivatives like TFMPP exhibit divergent pharmacological effects (serotonergic activity) compared to piperidine-based compounds, highlighting the importance of the nitrogen heterocycle in target selectivity .
Synthetic Feasibility :
- Yields for fluorinated ethanamines vary widely (41–55% in vs. 53% in ), likely due to challenges in introducing trifluoromethyl groups and stabilizing reactive intermediates .
Steric and Electronic Effects :
- Chiral analogs (e.g., (R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride) may offer improved receptor specificity but require enantioselective synthesis .
- Substitutions on the piperidine ring (e.g., 4-methyl in ) modulate pharmacokinetic properties such as metabolic half-life .
Biological Activity
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a trifluoromethyl-substituted phenyl group, which contribute to its unique pharmacological properties. The following article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H19F3N2
- Molecular Weight : 272.31 g/mol
- CAS Number : 933706-88-8
Biological Activities
Research indicates that 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine exhibits several notable biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may serve as an effective antimicrobial agent. Its structural characteristics allow it to interact with various molecular targets, including bacterial enzymes and receptors. For instance, it has been evaluated for its efficacy against multiple strains of bacteria, with promising results indicating potential use in combating infections.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit specific pathways involved in the inflammatory response, possibly through modulation of cytokine release or inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These properties could make it a candidate for treating inflammatory diseases.
The exact mechanisms by which 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Binding : It may bind to specific receptors that modulate physiological responses, influencing pathways related to pain and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : In vitro tests demonstrated that 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to existing antibiotics.
- Anti-inflammatory Effects : A study evaluated the compound's ability to reduce paw edema in animal models induced by carrageenan. Results indicated a dose-dependent reduction in inflammation, suggesting its potential as an anti-inflammatory agent.
- Synergistic Effects : Research has also looked into the synergistic effects of this compound when combined with other antimicrobial agents. The results indicated enhanced efficacy against resistant bacterial strains when used in combination therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-(4-Chlorophenyl)-N-piperidin-1-ylethanamine | Contains a piperidine ring with a chlorophenyl group | Studied for anti-inflammatory effects |
| N-benzoyl-piperidine derivatives | Various substitutions on the piperidine ring | Potential anti-tuberculosis agents |
| 8-Nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one | Related to anti-tuberculosis drug candidates | Exhibits significant biological activity |
Q & A
Q. What are the common synthetic routes for 2-piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, analogous compounds (e.g., N-methyl derivatives) are synthesized via:
- Step 1 : Condensation of a trifluoromethyl-substituted phenylacetone with piperidine under basic conditions.
- Step 2 : Reductive amination using sodium cyanoborohydride or hydrogenation with palladium catalysts to yield the ethanamine backbone .
Intermediates are characterized via ¹H NMR (e.g., δ 2.5–3.5 ppm for piperidine protons), LCMS (to confirm molecular ion peaks), and melting point analysis (e.g., 183–185°C for crystalline derivatives) .
Q. Which spectroscopic and chromatographic methods are critical for verifying the compound’s structural integrity?
- ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl groups show no splitting due to fluorine coupling) and carbon frameworks.
- LCMS-HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₇F₃N₂ at 282.13 g/mol) and purity.
- HPLC : Quantifies purity (>95% for pharmacological studies) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How is the compound distinguished from structurally similar analogs in chemical databases?
Unique identifiers include:
- CAS Registry : 52516-30-0 (for the free base) and 1391469-75-2 (for the hydrochloride salt).
- InChI Key : UQYFFQLBPVBKOF-UHFFFAOYSA-N (validates stereochemistry and substituent positions) .
- PubChem CID : 74889966 (for hydrochloride salt) .
Advanced Research Questions
Q. How are σ-receptor binding affinities quantified, and what methodological pitfalls exist?
- Radioligand Binding Assays : Use ³H-pentazocine (σ1) and [³H]DTG (σ2) with membrane homogenates. Ki values are calculated via the Cheng-Prusoff equation after competitive binding experiments .
- Pitfalls : Non-specific binding (controlled with 10 µM haloperidol) and membrane preparation artifacts (e.g., protease inhibitors required) .
Q. What in vivo models evaluate the compound’s neuropharmacological efficacy, and how are data normalized?
- Seizure Threshold Models : Mice pretreated with the compound (10 mg/kg, i.p.) are challenged with convulsants (e.g., 60 mg/kg carbamazepine). Efficacy is measured as latency to tonic-clonic seizures .
- Data Normalization : Outcomes are compared to vehicle controls and reference drugs (e.g., (+)-pentazocine) using ANOVA with post-hoc Tukey tests .
Q. How do structural modifications (e.g., trifluoromethyl vs. trifluoromethoxy groups) impact biological activity?
- Case Study : Replacing the trifluoromethyl group with trifluoromethoxy (as in compound 29 ) reduces σ1 affinity (Ki from 8 nM to 42 nM) due to increased steric bulk and altered electron-withdrawing effects.
- Methodology : Parallel synthesis of analogs followed by molecular docking (e.g., AutoDock Vina) to map ligand-receptor interactions .
Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy?
- Orthogonal Assays : Pair radioligand binding with functional assays (e.g., calcium flux in transfected cells).
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .
Q. What computational tools predict the compound’s metabolic stability and toxicity?
Q. How is the compound’s enantiomeric purity assessed during asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
